Cas no 95635-56-6 (Ranolazine dihydrochloride)

Ranolazine dihydrochloride structure
Ranolazine dihydrochloride structure
Nom du produit:Ranolazine dihydrochloride
Numéro CAS:95635-56-6
Le MF:C24H34ClN3O4
Mégawatts:463.997465610504
MDL:MFCD03788770
CID:61789
PubChem ID:24278795

Ranolazine dihydrochloride Propriétés chimiques et physiques

Nom et identifiant

    • N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide dihydrochloride
    • (+/-)-4-[2-HYDROXY-3-(O-METHOXYPHENOXY)PROPYL]-1-PIPERAZINEACETO-2',6'-XYLIDIDE DIHYDROCHLORIDE
    • n-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide dihydrochloride
    • (+/-)-N-(2,6-DIMETHYLPHENYL)-4-[2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL]-1-PIPERAZINEACETAMIDE DIHYDROCHLORIDE
    • Ranolazine DiHCI
    • Ranolazine and salt
    • (±)-N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide
    • RANOLAZINE DI HCL
    • Ranolazine2Hcl
    • Ranolazine Dihydrochloride
    • N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)-propyl)piperazin-1-yl)acetamide dihydrochloride
    • Ranolazine (hydrochloride)
    • Ranolazine Dihydrocloride
    • Ranolazine HCl
    • Ranolazine dihydrochloride
    • RS 43285
    • Ranolazine (dihydrochloride)
    • Ranolazine dihydroch
    • RS-43285
    • (±) -4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2′,6′-xylidide dihydrochloride
    • N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide dihydrochloride
    • Ranolazine 2HCl
    • Ranolazine hydrochloride
    • renolazine
    • Ranolazine hydrochloride [USAN]
    • (+-)-4-(2-Hydroxy-3-(o-methoxyphenoxy)propyl)-1-piperazineaceto-2',6'-xylidide dihydrochl
    • 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, dihydrochloride (9CI)
    • 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, dihydrochloride, (±)- (ZCI)
    • (±)-RS 43285-193
    • RS 43285-193
    • CVT 303 dihydrochloride
    • NCGC00261747-01
    • Ranolazine hydrochloride (USAN)
    • CVT 303 (dihydrochloride);RS 43285
    • 95635-56-6
    • Ranolazinedihydrochloride
    • NCGC00094343-01
    • SW197620-3
    • Q27277741
    • s1425
    • Ranolazindihydrochlorid
    • SR-01000076216-2
    • propyl]-1-piperazineacetamide dihydrochloride; ( inverted question mark) -4-[2-hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2',6'-xylidide dihydrochloride
    • N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)
    • 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-, dihydrochloride, (+-)-
    • RANOLAZINE HYDROCHLORIDE [WHO-DD]
    • UNII-F71253DJUN
    • R 6152
    • () -4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2',6'-xylidide dihydrochloride
    • RJNSNFZXAZXOFX-UHFFFAOYSA-N
    • HY-17401
    • T73098
    • EU-0101062
    • CVT 303;RS 43285-003
    • CHEMBL1526084
    • 95635-56-6 (HCl)
    • Hydrochloride, Ranolazine
    • Tox21_501062
    • AKOS015900516
    • AC-3497
    • DTXCID501333851
    • N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide dihydrochloride
    • ra-nolazine hydrochloride
    • 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine 2HCl
    • MFCD03788770
    • DTXSID50904741
    • LP01062
    • 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt
    • RANOLAZINE HYDROCHLORIDE (MART.)
    • Ranolazine-D8 Dihydrochloride
    • BCP22680
    • CS-1130
    • (+-)-4-(2-Hydroxy-3-(o-methoxyphenoxy)propyl)-1-piperazineaceto-2',6'-xylidide dihydrochloride
    • HCl, Ranolazine
    • Ranolazine HCl?
    • R0112
    • (RS)-N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)-propyl]piperazin-1-yl]acetamide
    • N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;dihydrochloride
    • RANOLAZINE DIHYDROCHLORIDE [MI]
    • CCG-222366
    • RANOLAZINE HYDROCHLORIDE [MART.]
    • D05701
    • F71253DJUN
    • Ranolazine dihydrochloride, >=98% (HPLC), powder
    • N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide Dihydrochloride; (+/-)-N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide Dihydrochloride; (+/-)-RS 43285-193; RS 43285; RS 43285-193; Ranolazine Hydrochloride
    • SCHEMBL230758
    • Dihydrochloride, Ranolazine
    • AS-74881
    • Ranolazine dihydrochloride
    • MDL: MFCD03788770
    • Piscine à noyau: 1S/C24H33N3O4.ClH/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3;/h4-10,20,28H,11-17H2,1-3H3,(H,25,29);1H
    • La clé Inchi: HIWSKCRHAOKBSL-UHFFFAOYSA-N
    • Sourire: Cl.O=C(CN1CCN(CC(COC2C(OC)=CC=CC=2)O)CC1)NC1C(C)=CC=CC=1C

Propriétés calculées

  • Qualité précise: 499.200462g/mol
  • Charge de surface: 0
  • Nombre de donneurs de liaisons hydrogène: 4
  • Nombre de récepteurs de liaison hydrogène: 6
  • Nombre de liaisons rotatives: 9
  • Masse isotopique unique: 499.200462g/mol
  • Masse isotopique unique: 499.200462g/mol
  • Surface topologique des pôles: 74.3Ų
  • Comptage des atomes lourds: 33
  • Complexité: 531
  • Comptage atomique isotopique: 0
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'unités de liaison covalente: 3

Propriétés expérimentales

  • Couleur / forme: Powder
  • Point de fusion: 222-229.5 °C (lit.)
  • Point d'ébullition: No data available
  • Point d'éclair: No data available
  • Solubilité: H2O: 10 mg/mL, soluble
  • Le PSA: 74.27000
  • Le LogP: 3.86080
  • Pression de vapeur: No data available
  • Merck: 8111

Ranolazine dihydrochloride Informations de sécurité

Ranolazine dihydrochloride Données douanières

  • Code HS:2942000000
  • Données douanières:

    Code douanier chinois:

    2942000000

Ranolazine dihydrochloride PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
BAI LING WEI Technology Co., Ltd.
222133-5G
Ranolazine dihydrochloride, 98%, an anti-ischemic agent
95635-56-6 98%
5G
¥ 3649 2022-04-26
TRC
R122505-250mg
Ranolazine Dihydrochloride
95635-56-6
250mg
$ 115.00 2023-09-06
LKT Labs
R0154-25 mg
Ranolazine Dihydrochloride
95635-56-6 ≥98%
25mg
$88.60 2023-07-10
ChemScence
CS-1130-100mg
Ranolazine (dihydrochloride)
95635-56-6 99.79%
100mg
$92.0 2022-04-26
ChemScence
CS-1130-200mg
Ranolazine (dihydrochloride)
95635-56-6 99.79%
200mg
$145.0 2022-04-26
ChemScence
CS-1130-5g
Ranolazine (dihydrochloride)
95635-56-6 99.79%
5g
$594.0 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12006-200mg
Ranolazine 2HCl
95635-56-6 98%
200mg
¥1222.00 2023-09-09
Ambeed
A730331-100mg
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide dihydrochloride
95635-56-6 98%
100mg
$19.0 2025-02-22
Ambeed
A730331-250mg
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide dihydrochloride
95635-56-6 98%
250mg
$29.0 2025-02-22
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0207-50 mg
Ranolazine dihydrochloride
95635-56-6 99.00%
50mg
¥475.00 2022-04-26

Ranolazine dihydrochloride Méthode de production

Méthode de production 1

Conditions de réaction
Référence
Process for preparation of piperazine derivatives
, European Patent Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Solvents: Toluene ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Ethanol
Référence
Synthesis of anti-angina drug ranolazine
Wang, Li-sheng; Feng, Xiao-yu; Zhu, Hong-yuan, Guangxi Daxue Xuebao, 2003, 28(4), 301-303

Méthode de production 3

Conditions de réaction
1.1 Solvents: Isopropanol ,  Toluene ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ,  Acetone ;  cooled
Référence
Process for preparation of ranolazine
, China, , ,

Méthode de production 4

Conditions de réaction
Référence
Improved process for preparation of pure Ranolazine and pharmaceutically acceptable salts thereof
, India, , ,

Méthode de production 5

Conditions de réaction
1.1 Solvents: Ethanol ;  3 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Référence
Synthesis of a novel antianginal agent Ranolazine
Li, Shu-chun; Huang, He-qing; Li, Zhong-jun, Zhongguo Yaowu Huaxue Zazhi, 2003, 13(5), 283-285

Méthode de production 6

Conditions de réaction
Référence
Novel solid state forms of ranolazine salts
, United States, , ,

Méthode de production 7

Conditions de réaction
1.1 Solvents: Isopropanol ;  reflux; 1.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Référence
Method for synthesizing ranolazine
, China, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  Sodium iodide Solvents: Dimethylformamide ;  18 h, 30 - 35 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Isopropanol ,  Acetone ;  acidified
Référence
Crystalline and amorphous form of ranolazine and the process for manufacturing them
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
Référence
process for the preparation of ranolazine via coupling of N-(2,6-dimethylphenyl)-1-piperazineacetamide with 1-methoxy-2-oxiranylmethoxy)benzene.
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Solvents: Methanol ;  5 - 10 min, rt; rt → 95 °C; 4 - 5 h, 90 - 95 °C; 95 °C → 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Référence
Preparation of ranolazine
, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction
Référence
A process for the preparation of ranolazine
, India, , ,

Méthode de production 12

Conditions de réaction
1.1 Solvents: Ethanol ;  3 - 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Référence
Study on synthesis process of ranolazine
Qin, Ming-li; Chen, Xin-hua; Chen, Si-shun; Tao, Jing-chao, Xinyang Shifan Xueyuan Xuebao, 2007, 20(2), 226-229

Méthode de production 13

Conditions de réaction
Référence
Novel solid state forms of ranolazine salts for treatment of cardiovascular disorders
, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction
Référence
Cardioselective aryloxy- and arylthiohydroxypropylpiperazinyl acetanilides which affect calcium entry
, European Patent Organization, , ,

Méthode de production 15

Conditions de réaction
1.1 Solvents: Methyl ethyl ketone ;  4 h, 70 - 85 °C; 85 °C → 30 °C
1.2 Reagents: Hydrochloric acid, compd. with 2-propanol (1:1) ;  20 - 30 °C; 2 h, 20 - 30 °C
Référence
Process for preparation of ranolazine and salts thereof
, India, , ,

Méthode de production 16

Conditions de réaction
Référence
Improved process for the preparation of ranolazine
Anonymous, IP.com Journal, 2009, 9,

Ranolazine dihydrochloride Raw materials

Ranolazine dihydrochloride Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:95635-56-6)Ranolazine dihydrochloride
A845356
Pureté:99%
Quantité:5g
Prix ($):225.0